molecular formula C8H7NOS B3052492 2-(5-Acetylthiophen-3-yl)acetonitrile CAS No. 41908-05-8

2-(5-Acetylthiophen-3-yl)acetonitrile

Cat. No.: B3052492
CAS No.: 41908-05-8
M. Wt: 165.21 g/mol
InChI Key: HRHUUSPAGMUGMC-UHFFFAOYSA-N
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Description

2-(5-Acetylthiophen-3-yl)acetonitrile is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of an acetyl group at the 5-position and an acetonitrile group at the 3-position of the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Acetylthiophen-3-yl)acetonitrile typically involves the condensation of thiophene derivatives with acetonitrile. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(5-Acetylthiophen-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated thiophenes, nitrothiophenes, and other substituted derivatives.

Mechanism of Action

The mechanism of action of 2-(5-Acetylthiophen-3-yl)acetonitrile involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic substitution reactions. It can also undergo redox reactions, influencing cellular redox states and potentially affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Thiopheneacetonitrile: A simpler thiophene derivative with similar reactivity but lacking the acetyl group.

    5-Acetyl-2-thiophenecarboxylic acid: Another thiophene derivative with an acetyl group but different functional groups at other positions.

Uniqueness

2-(5-Acetylthiophen-3-yl)acetonitrile is unique due to the presence of both the acetyl and acetonitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications in various fields.

Properties

CAS No.

41908-05-8

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

2-(5-acetylthiophen-3-yl)acetonitrile

InChI

InChI=1S/C8H7NOS/c1-6(10)8-4-7(2-3-9)5-11-8/h4-5H,2H2,1H3

InChI Key

HRHUUSPAGMUGMC-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CS1)CC#N

Canonical SMILES

CC(=O)C1=CC(=CS1)CC#N

Origin of Product

United States

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